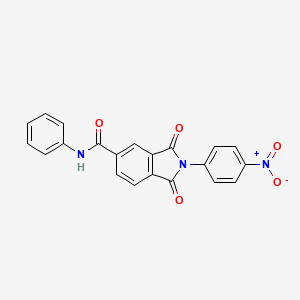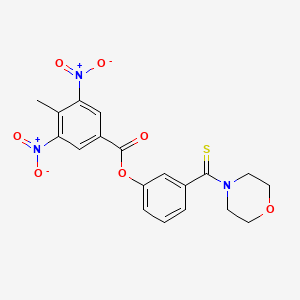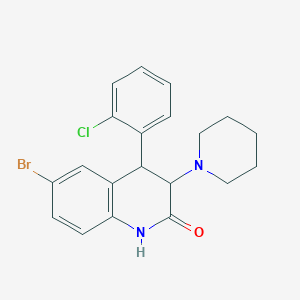![molecular formula C23H22N4O3S B11653205 (6Z)-2-ethyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653205.png)
(6Z)-2-ethyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes for this compound involve several steps. While I don’t have specific industrial production methods, here’s a general outline:
Condensation Reaction: The key step involves condensation of appropriate precursors to form the thiadiazolo[3,2-a]pyrimidin-7-one ring system.
Ethoxylation and Benzylidene Formation: The ethoxy and benzylidene moieties are introduced through suitable reactions.
Imine Formation: The imino group is formed by reacting an amine with a carbonyl compound.
Substitution Reactions: The phenoxy group undergoes substitution reactions to introduce the desired substituents.
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions at specific functional groups.
Substitution Reactions: The phenoxy group can be substituted with various other groups.
Common Reagents: Reagents like ethyl bromide, benzaldehyde, and amine derivatives are used.
Major Products: The final product is the specified compound itself.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.
Biological Studies: Explore its interactions with biological targets.
Materials Science: Assess its use in materials with specific properties.
Mechanism of Action
Molecular Targets: Identify receptors, enzymes, or proteins it interacts with.
Pathways: Investigate signaling pathways affected by this compound.
Comparison with Similar Compounds
Similar Compounds:
These compounds share structural similarities but differ in substituents and functional groups. The uniqueness of the compound lies in its specific arrangement of substituents.
Properties
Molecular Formula |
C23H22N4O3S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(6Z)-2-ethyl-5-imino-6-[[3-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H22N4O3S/c1-3-20-26-27-21(24)19(22(28)25-23(27)31-20)14-16-5-4-6-18(13-16)30-12-11-29-17-9-7-15(2)8-10-17/h4-10,13-14,24H,3,11-12H2,1-2H3/b19-14-,24-21? |
InChI Key |
OZUOXBGREMWXCJ-ANDFITQPSA-N |
Isomeric SMILES |
CCC1=NN2C(=N)/C(=C/C3=CC(=CC=C3)OCCOC4=CC=C(C=C4)C)/C(=O)N=C2S1 |
Canonical SMILES |
CCC1=NN2C(=N)C(=CC3=CC(=CC=C3)OCCOC4=CC=C(C=C4)C)C(=O)N=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11653127.png)
![Propan-2-yl 2-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11653131.png)
![2-{N-[4-Chloro-3-(trifluoromethyl)phenyl]benzenesulfonamido}-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide](/img/structure/B11653135.png)

![(5E)-5-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653142.png)
![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-5-bromofuran-2-carboxamide](/img/structure/B11653149.png)
![ethyl (5Z)-5-benzylidene-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11653153.png)
![19-thia-2,9-diazatetracyclo[9.8.0.03,9.012,18]nonadeca-1(11),2,12(18)-trien-10-imine](/img/structure/B11653156.png)

![4-[(E)-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}hydrazinylidene)methyl]-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B11653164.png)
![methyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11653165.png)
![2-(3,4-Dimethoxyphenethyl)-5-[4-(4-quinazolinylamino)phenoxy]isoindoline-1,3-dione](/img/structure/B11653181.png)

![2-Tert-butyl-2-methyl-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B11653188.png)
